molecular formula C8H8BrFO2S B1406224 1-Bromo-4-(2-fluoroethanesulfonyl)benzene CAS No. 1784600-41-4

1-Bromo-4-(2-fluoroethanesulfonyl)benzene

Cat. No.: B1406224
CAS No.: 1784600-41-4
M. Wt: 267.12 g/mol
InChI Key: GOEXEIFIASXHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(2-fluoroethanesulfonyl)benzene is an organic compound with the molecular formula C8H8BrFO2S. It is characterized by a benzene ring substituted with a bromine atom and a 2-fluoroethanesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Chemical Reactions Analysis

1-Bromo-4-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Bromo-4-(2-fluoroethanesulfonyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(2-chloroethanesulfonyl)benzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.

    1-Bromo-4-(2-methanesulfonyl)benzene: Contains a methanesulfonyl group, leading to different chemical properties and uses.

    1-Bromo-4-(2-trifluoromethanesulfonyl)benzene:

These comparisons highlight the unique features of this compound, particularly its balance of reactivity and stability, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

1-bromo-4-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEXEIFIASXHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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